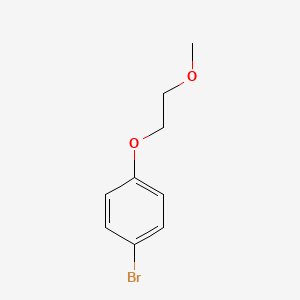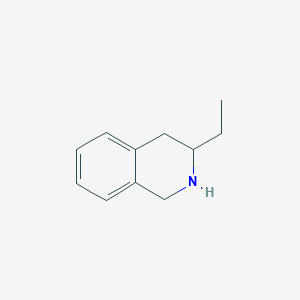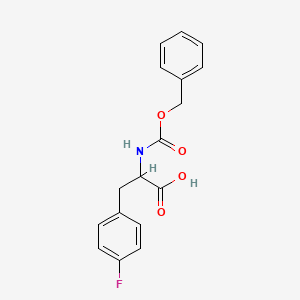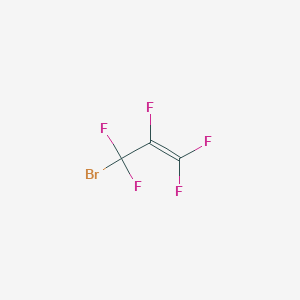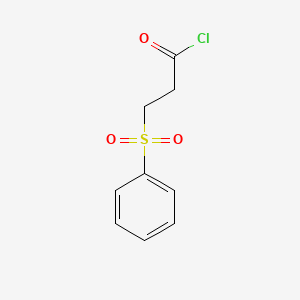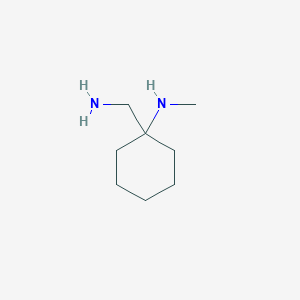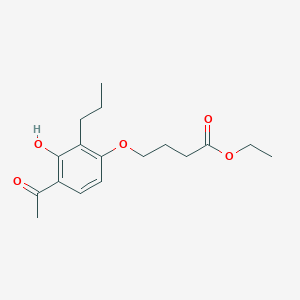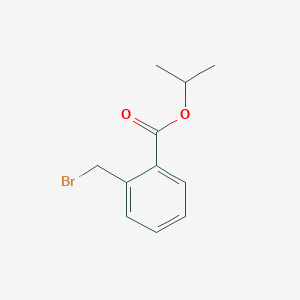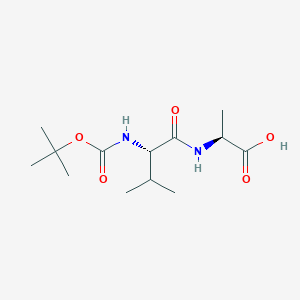
(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amine functionality during reactions that might affect it. The presence of the Boc group suggests that the compound could be an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or peptides.
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups like Boc to shield functional groups from undesired reactions. For instance, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves the use of diazo compounds and acylation reactions . Similarly, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid includes steps such as selective methylation, Boc-protection, acylation, reduction, and oxidation, with an overall yield of about 41% . These methods could be adapted for the synthesis of (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl protective groups is characterized by the presence of the bulky tert-butyl group attached to a carbamate moiety. The structure of the compound would include a propanoic acid backbone with an amino acid side chain protected by the Boc group. The stereochemistry is indicated by the (S) configuration, which is important for the biological activity of the compound. The tert-butyl esters of related compounds have been structurally elucidated using techniques like IR, UV-spectroscopy, and NMR, and these methods could be used to analyze the molecular structure of (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid .
Chemical Reactions Analysis
The Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, which allows for the amino group to participate in subsequent coupling reactions . The presence of the propanoic acid moiety suggests that the compound could also undergo reactions typical of carboxylic acids, such as esterification or amidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids include their solubility in organic solvents, stability under certain conditions, and reactivity towards specific reagents. The tert-butyl group significantly increases the steric bulk, affecting the compound's physical properties and reactivity. The compound's stability under various conditions, such as temperature and pH, would be an important consideration for its handling and storage. The spectroscopic properties, as influenced by substituents, can be analyzed using IR, UV, and NMR spectroscopy, providing insights into the electronic structure and conformation of the molecule .
Wissenschaftliche Forschungsanwendungen
Application in Synthetic Organic Chemistry
- Summary of the Application: This compound is used as a building block in synthetic organic chemistry. It’s particularly useful for the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds .
- Methods of Application or Experimental Procedures: The introduction of the Boc group is achieved using flow microreactor systems . In another method, the N-Boc group is selectively deprotected from a structurally diverse set of compounds using oxalyl chloride in methanol .
- Results or Outcomes: The flow process for the introduction of the Boc group was found to be more efficient, versatile, and sustainable compared to the batch process . The deprotection of the N-Boc group using oxalyl chloride in methanol was reported to be a mild method that works under room temperature conditions for 1–4 hours with yields up to 90% .
Application in the Synthesis of Tertiary Butyl Esters
- Summary of the Application: This compound is used in the synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Application in the Synthesis of Tertiary Butyl Esters
- Summary of the Application: This compound is used in the synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods of Application or Experimental Procedures: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBCSPANXVQYCP-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562682 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid | |
CAS RN |
70396-18-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



